Computed Lipophilicity and Polar Surface Area Parity Masks Critical Electronic Differences Between 2,3,4- and 3,4,5-Trifluoro Regioisomers
Computed XLogP3-AA and topological polar surface area (TPSA) are identical for the 2,3,4-trifluoro (target) and 3,4,5-trifluoro (comparator) isomers at 2.4 and 35.5 Ų, respectively [1][2]. However, the 2,3,4-substitution pattern places a fluorine atom ortho to the ether linkage, which alters the conformational preference of the propanoate side-chain and the electronic environment of the ether oxygen relative to the 3,4,5-isomer. This ortho-fluorine effect is well-documented in medicinal chemistry to influence metabolic stability and target binding, even when global descriptors such as logP remain unchanged [3].
| Evidence Dimension | Computed global molecular descriptors (XLogP3-AA, TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4; TPSA = 35.5 Ų |
| Comparator Or Baseline | Ethyl 3-(3,4,5-trifluoro-phenoxy)propanoate: XLogP3-AA = 2.4; TPSA = 35.5 Ų |
| Quantified Difference | 0.0 units (identical global descriptors ≠ identical local electronic properties) |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.6.11 (PubChem release 2019/2025) |
Why This Matters
When a synthetic route or SAR study specifies the 2,3,4-trifluoro pattern, global descriptor parity with the 3,4,5-isomer does not guarantee functional equivalence; procurement of the correct regioisomer is essential to preserve the intended electronic and steric environment.
- [1] PubChem. Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate. Computed Properties. View Source
- [2] PubChem. Ethyl 3-(3,4,5-trifluorophenoxy)propanoate. Computed Properties. View Source
- [3] Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in medicinal chemistry. Chem. Soc. Rev. 2008, 37, 320–330. View Source
